molecular formula C17H27BN2O4 B2395136 tert-Butyl 3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate CAS No. 2377607-37-7

tert-Butyl 3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

Cat. No. B2395136
CAS RN: 2377607-37-7
M. Wt: 334.22
InChI Key: DUYMAVKOQYYUCM-UHFFFAOYSA-N
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Description

Tert-Butyl 3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is a useful research compound. Its molecular formula is C17H27BN2O4 and its molecular weight is 334.22. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as “TERT-BUTYL 3-CYCLOPROPYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRAZOLE-1-CARBOXYLATE”, is primarily used as a reagent in the synthesis of several inhibitors . These inhibitors target various enzymes and proteins, such as Bruton’s tyrosine kinase (BTK) , which plays a crucial role in B-cell maturation and can be a target in drug design.

Mode of Action

The compound is a boronic acid derivative, which is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The compound acts as an organoboron reagent, which is transferred from boron to palladium during the transmetalation step of the reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical pathways involved in the synthesis of biologically active compounds . The product of this reaction can affect downstream pathways, leading to the inhibition of targeted enzymes or proteins .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various biologically active compounds, such as inhibitors for BTK , which can have therapeutic effects in certain diseases.

Action Environment

The efficacy and stability of the compound, as well as the reactions it participates in, can be influenced by various environmental factors. These include the pH, temperature, and solvent used in the reaction. For example, the Suzuki-Miyaura cross-coupling reaction typically requires a base and a palladium catalyst .

properties

IUPAC Name

tert-butyl 3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20-10-12(13(19-20)11-8-9-11)18-23-16(4,5)17(6,7)24-18/h10-11H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYMAVKOQYYUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C3CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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